molecular formula C8H7N3O B011011 3-Cyanobenzohydrazide CAS No. 19731-01-2

3-Cyanobenzohydrazide

Cat. No. B011011
CAS RN: 19731-01-2
M. Wt: 161.16 g/mol
InChI Key: KYKPMNVLZRQRHZ-UHFFFAOYSA-N
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Description

3-Cyanobenzohydrazide is a chemical compound involved in various synthetic and analytical chemistry applications. Its relevance spans the synthesis of heterocyclic compounds, molecular structure analysis, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives and related compounds often involves cyclization reactions, starting from hydrazide precursors. For instance, cyclization of N'-substituted benzylidene trimethoxybenzohydrazides can yield oxadiazole derivatives with potential antiproliferative activities against cancer cells (Linhong Jin et al., 2006). Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produces cyanoacetamide derivatives, further leading to heterocyclic compounds with significant antitumor activities (H. Shams et al., 2010).

Scientific Research Applications

  • Synthesis of Hydrazones
    • Application Summary : 3-Cyanobenzohydrazide can be used in the synthesis of hydrazones . Hydrazones are organic compounds that are often used in organic synthesis and in the development of pharmaceuticals.
    • Methods of Application : The synthesis of hydrazones involves combining suitable aldehydes (like 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (like isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .
    • Results or Outcomes : The result of this process is the formation of hydrazones .

Safety And Hazards


  • Signal Word : Warning

  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335)

  • Safety Measures : Handle with care, use appropriate protective equipment

  • MSDS : Material Safety Data Sheet


Future Directions

Research on 3-Cyanobenzohydrazide can explore its potential applications in drug discovery, materials science, and organic synthesis. Investigating its reactivity, stability, and biological activity will provide valuable insights for future studies.



Please note that this analysis is based on available information, and additional studies may provide further insights into its properties and applications.


properties

IUPAC Name

3-cyanobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(12)11-10/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKPMNVLZRQRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620516
Record name 3-Cyanobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobenzohydrazide

CAS RN

19731-01-2
Record name Benzoic acid, 3-cyano-, hydrazide
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Record name 3-Cyanobenzohydrazide
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Record name 3-cyanobenzohydrazide
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Synthesis routes and methods I

Procedure details

A mixture of 3-cyano-benzoic acid methyl ester (2 g, 12 mmol) and hydrazine monohydrate (0.60 mL, 12 mmol) in ethanol (10 mL) was stirred at room temperature overnight. The reaction mixture was concentrated and then the residue was triturated with diethyl ether to afford 3-cyano-benzoic acid hydrazide (1.02 g, 51%, pink solid). 1H NMR (DMSO) δ (ppm): 10.31 (s, 1H), 8.21 (m, 1H), 8.11 (m, 1H), 7.99 (m, 1H), 7.70 (m, 1H), 4.50 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-cyanobenzoic acid (1.0 g, 6.80 mmol) in tetrahydrofuran (10 mL) at 0° C. was treated with triethylamine (2.84 mL, 20.4 mmol) and ethyl chloroformate (0.78 mL, 8.16 mmol) and stirred at 0° C. for 1 h. The resulting white precipitate was removed by filtration and the filtrate cooled back to 0° C. Hydrazine monohydrate (1.00 mL, 20.4 mmol) was added and the mixture stirred at ambient temperature for 3.5 hours. The reaction mixture was then concentrated to dryness in vacuo and the residue was dissolved in dichloromethane (150 mL). The organic phase was sequentially washed with water (100 mL), 1N sodium hydroxide (100 mL), water (100 mL) and brine (100 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Silica gel chromatography using 3% methanol in dichloromethane afforded 0.32 g (30%) of 3-cyanobenzhydrazide.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-cyanobenzoyl chloride (4.8 g, 29.0 mmol) was dissolved in DCM (20 ml) and MeOH (40 ml) was added in portions at 0° C. The mixture was stirred at 0° C. for 1 h and at rt for 2 h. The solvents were evaporated and the crude methyl ester was dissolved in EtOH (50 ml) and hydrazine (24% aq., 9 ml, 45 mmol) was added. The reaction mixture was refluxed for 48 h and the solvents were evaporated (coevaporation with water). The residue was purified with prep. HPLC to give the title compound (1.8 g, 39%). 1H NMR (DMSO-d6): 9.98 (br s, 1 H), 8.21 (m, 1 H), 8.13 (m, 1 H), 7.99 (m, 1 H), 7.69 (t, 1 H), 4.61 (br s, 2 H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Gergely, L Kollár - Tetrahedron, 2019 - Elsevier
The palladium-catalysed aminocarbonylation of iodoarenes was investigated using 2-amino- and 2-hydrazinobenzothiazole as N-nucleophile. The reaction proved to be highly …
Number of citations: 1 www.sciencedirect.com
W Yan, L Ling, Y Wu, K Yang, R Liu… - Journal of Medicinal …, 2021 - ACS Publications
Adenosine is an immunosuppressive factor in the tumor microenvironment mainly through activation of the A 2A adenosine receptor (A 2A R), which is a mechanism hijacked by tumors …
Number of citations: 14 pubs.acs.org

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